molecular formula C11H16N4O4 B1517453 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid CAS No. 1053656-19-1

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid

Cat. No.: B1517453
CAS No.: 1053656-19-1
M. Wt: 268.27 g/mol
InChI Key: QNYYNZMZKGARQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS 1053656-19-1, molecular formula C₁₁H₁₆N₄O₄) is a heterocyclic organic compound featuring a triazolo[4,3-a]pyrazine core with a tetrahydro-saturated ring system. Key structural elements include:

  • A tert-butoxycarbonyl (Boc) protecting group at the 7-position, enhancing stability during synthetic processes.
  • A carboxylic acid moiety at the 3-position, enabling further functionalization via coupling reactions.
  • Partial saturation of the pyrazine ring (5,6,7,8-tetrahydro), which influences conformational flexibility and solubility.

This compound is primarily used as a research intermediate in pharmaceutical synthesis, notably in the production of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes treatment .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)12-13-8(15)9(16)17/h4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYYNZMZKGARQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653333
Record name 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-19-1
Record name 7-(1,1-Dimethylethyl) 5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration. The interaction with c-Met kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits anti-tumor activity by inducing apoptosis and cell cycle arrest. This is achieved through the inhibition of c-Met kinase, leading to the disruption of key signaling pathways that promote cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation. Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound’s inhibitory effects on c-Met kinase and its downstream signaling pathways may diminish, leading to a potential reduction in its efficacy. The long-term exposure to the compound can result in sustained anti-tumor activity and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits c-Met kinase activity, leading to anti-tumor effects. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes influence the compound’s bioavailability, efficacy, and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target biomolecules. The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity. Additionally, the compound’s localization can influence its stability, degradation, and overall cellular effects.

Biological Activity

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS No. 1053656-19-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C₁₁H₁₆N₄O₄
  • Molecular Weight : 268.27 g/mol
  • CAS Number : 1053656-19-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key areas of interest include:

  • Antimicrobial Activity : Some derivatives of triazolo compounds have demonstrated significant antimicrobial properties against a range of pathogens.
  • Antitumor Activity : Research indicates that similar compounds may exhibit cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various triazolo derivatives, including this compound. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
12520
23015
This compound 20 10

This indicates that the compound is particularly effective against S. aureus.

Antitumor Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines such as HeLa and MCF-7. The results indicated:

Cell LineIC₅₀ (µM)
HeLa15
MCF-712

These findings suggest that the compound has promising antitumor potential.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to cancer metabolism. A notable study reported that it effectively inhibited the activity of certain kinases involved in tumor growth:

EnzymeInhibition (%) at 50 µM
Protein Kinase A70
Cyclin-dependent Kinase 265

This inhibition profile suggests that the compound could be a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Triazolo[4,3-a]pyrazine Derivatives

Compound Name Molecular Formula Molecular Weight Key Features Applications/Relevance References
Target Compound C₁₁H₁₆N₄O₄ 280.27 Boc-protected tetrahydro ring, carboxylic acid Intermediate for sitagliptin synthesis
1,2,4-Triazolo[4,3-a]pyrazine-3-carboxylic acid C₆H₄N₄O₂ 164.12 Unsaturated core, no Boc group Base structure for derivatization
Sitagliptin (Januvia®) C₁₆H₁₅F₆N₅O 407.30 Trifluoromethyl group, amino-butyl side chain Antidiabetic drug (DPP-4 inhibitor)
7-[(3R)-3-(tert-Butoxycarbonylamino)... (Sitagliptin intermediate) C₁₈H₂₃F₃N₆O₃ 452.41 Boc-protected amine, trifluoromethyl group Key intermediate in sitagliptin synthesis
MmB-38 C₁₈H₁₇F₃N₄O 374.35 Methoxynaphthyl substituent, trifluoromethyl group Research compound (biological studies)

Key Observations :

  • The Boc group in the target compound and sitagliptin intermediates facilitates amine protection during synthesis, improving reaction selectivity .
  • Carboxylic acid vs. trifluoromethyl substituents : The target's carboxylic acid allows conjugation with amines or alcohols, while sitagliptin's trifluoromethyl group enhances metabolic stability .

Boc-Protected Analogs

Compound Name Molecular Formula Molecular Weight Key Differences from Target Compound Applications References
tert-Butyl 3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate C₁₁H₁₈N₄O₂ 238.29 Methyl substituent at 3-position; ester instead of acid Potential synthetic intermediate
Compound 43 () C₂₆H₂₅FN₆O₃ 521.20 Imidazo[1,2-a]pyrazine core; fluoro-phenyl substituents Intermediate in kinase inhibitors

Key Observations :

  • Ester vs. carboxylic acid : The target's carboxylic acid offers direct reactivity for amide bond formation, whereas ester derivatives require hydrolysis for further functionalization .
  • Core heterocycle : Imidazo[1,2-a]pyrazine derivatives (e.g., Compound 43) exhibit distinct electronic properties compared to triazolo analogs, impacting their biological activity .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows these key stages:

  • Formation of the triazolo[4,3-a]pyrazine core.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group at the 7-position.
  • Installation or transformation of the carboxylic acid group at the 3-position.

Multiple synthetic routes have been described in patent literature, with variations depending on the substituents and desired stereochemistry.

Core Formation and Cyclization

The triazolo[4,3-a]pyrazine nucleus is typically constructed by cyclization reactions involving hydrazide or hydrazine derivatives of pyrazine precursors. For example, acetylation of 2-hydrazidopyrazine derivatives forms the triazolopyrazine ring system.

Introduction of the tert-Butoxycarbonyl Group

The tert-butoxycarbonyl group is introduced to protect amine functionalities during synthesis, commonly using tert-butyl chloroformate or similar reagents under mild basic conditions. This step ensures selective reactivity in subsequent transformations.

Carboxylic Acid Functionalization

The carboxylic acid at the 3-position can be introduced or revealed by hydrolysis of ester precursors or direct oxidation methods. For instance, ester intermediates are saponified using lithium hydroxide in ethanol-water mixtures at ambient temperatures, followed by acidification to yield the free acid.

Representative Preparation Procedure (From Patent US10683295B2 and EP2763992B1)

Step Description Reagents/Conditions Yield (%) Notes
1 Formation of triazolopyrazine core by acetylation of 2-hydrazidopyrazine Acetyl chloride, MeOH, 0–20°C, 10 h 52% Reaction monitored by TLC; purification by flash chromatography
2 Boc protection of amine group tert-Butyl chloroformate, base (e.g., triethylamine), CH2Cl2, RT High (not specified) Ensures selective protection
3 Ester hydrolysis to carboxylic acid LiOH, ethanol-water, 20°C, 5 h 94% Followed by acidification to pH ~2 and extraction
4 Purification Silica gel chromatography Obtains pure 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine-3-carboxylic acid

Detailed Experimental Findings and Reaction Conditions

  • Cyclization: The cyclization step to form the triazolopyrazine core is typically carried out by reacting hydrazide derivatives with acetyl chloride or similar acylating agents in methanol at low temperatures (0–20°C) for extended periods (up to 10 hours). The reaction progress is monitored by thin-layer chromatography (TLC), and the crude product is purified by flash chromatography to isolate the intermediate ester.

  • Boc Protection: The tert-butoxycarbonyl group is introduced by treating the amine intermediate with tert-butyl chloroformate in an organic solvent such as dichloromethane at room temperature. The reaction proceeds smoothly with high selectivity, protecting the amine from undesired side reactions in later steps.

  • Ester Hydrolysis: The ester intermediate is hydrolyzed to the free acid using lithium hydroxide in a mixture of ethanol and water at ambient temperature (~20°C) over 5 hours. After completion, the reaction mixture is acidified to around pH 2 to precipitate the acid, which is then extracted using ethyl acetate. Drying and concentration yield the target carboxylic acid compound in high purity and excellent yield (~94%).

  • Purification: Silica gel column chromatography is employed to purify the final compound. Elution solvents typically include mixtures of ethyl acetate and hexane or methanol in ethyl acetate, optimized to separate the desired product from by-products and unreacted starting materials.

Summary Table of Key Preparation Parameters

Parameter Details
Core precursor 2-hydrazidopyrazine or related hydrazide derivatives
Cyclization agent Acetyl chloride or acyl chlorides
Protection group reagent tert-Butyl chloroformate
Hydrolysis reagent Lithium hydroxide (LiOH)
Solvents Methanol, ethanol, water, dichloromethane
Temperature range 0–45°C depending on step
Reaction time 5–27 hours depending on step
Purification Flash chromatography on silica gel
Typical yields 52% (cyclization), 84–94% (subsequent steps)

Additional Notes on Chiral Synthesis and Variations

  • The compound can be synthesized in chiral forms using enantioselective methods, as described in patent US10683295B2, which provides methods for chiral N-acyl derivatives of tetrahydro-triazolo[4,3-a]pyrazines. These methods involve stereoselective cyclization and protection steps to obtain optically pure intermediates.

  • Alternative oxidations and functional group transformations are used in related synthetic routes, including TEMPO-mediated oxidations and use of sodium hypochlorite, sodium chlorite, and buffers for selective oxidation of intermediates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid?

  • Methodological Answer : A common approach involves coupling reactions using carbonyldiimidazole (CDI) as an activating agent. For example, reacting the precursor acid with CDI in anhydrous dimethylformamide (DMF) at 100°C for 1 hour, followed by condensation with a hydrazinopyrazinone derivative under reflux for 24 hours. Purification typically involves recrystallization from DMF and i-propanol . Alternative routes may employ tert-butoxycarbonyl (Boc) protection strategies during intermediate synthesis to stabilize reactive amines .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : To verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and triazole ring protons (δ ~8.0-8.5 ppm).
  • HPLC : For assessing purity (>95%) and detecting impurities from incomplete coupling reactions .
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 323.3).
  • Infrared (IR) Spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) from the Boc and carboxylic acid groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer : Key parameters include:

  • Solvent Selection : Anhydrous DMF or tetrahydrofuran (THF) minimizes side reactions. Evidence suggests DMFA (dimethylformamide acetals) enhances coupling efficiency .
  • Catalyst Use : Adding 4-dimethylaminopyridine (DMAP) as a catalyst may accelerate CDI-mediated activation.
  • Temperature Control : Lowering reaction temperatures post-activation (e.g., 60°C instead of reflux) can reduce decomposition of heat-sensitive intermediates.
  • Workup Strategies : Gradient recrystallization (e.g., DMF/i-propanol ratios) improves purity without significant yield loss .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from:

  • Impurity Profiles : Use preparative HPLC to isolate the pure compound and retest activity .
  • Salt Formation : Synthesize and characterize salts (e.g., sodium or potassium carboxylates) to assess solubility-driven bioactivity variations .
  • Assay Design : Standardize in vitro assays (e.g., enzyme inhibition IC50) with positive controls (e.g., known triazolopyrazine inhibitors) and statistical validation (e.g., triplicate runs with p < 0.05 significance) .

Q. How can computational modeling aid in understanding the compound’s reactivity and interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO).
  • Molecular Docking : Models interactions with biological targets (e.g., kinases) to guide structure-activity relationship (SAR) studies.
  • Solubility Prediction : Tools like COSMO-RS estimate solubility in solvents, aiding formulation for biological testing .

Safety and Handling

  • Storage : Store at -20°C under inert gas (Ar/N2) to prevent Boc group hydrolysis .
  • Waste Disposal : Neutralize carboxylic acid with aqueous NaHCO3 before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.